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Dexpanthenol impurity E

Cat. No.: B602375
CAS No.: 96305-22-5
M. Wt: 170.21
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Description

Significance of Impurity Profiling in Pharmaceutical Science

Impurity profiling is the identification, quantification, and characterization of impurities in pharmaceutical substances. longdom.org This process is a cornerstone of pharmaceutical quality assurance for several reasons. longdom.org Firstly, impurities can significantly impact the safety and efficacy of a drug product. longdom.orgadventchembio.com Some impurities may have their own pharmacological activity, potentially leading to unintended side effects, while others can be toxic. longdom.orgcontractpharma.com Secondly, the presence of impurities can affect the stability of the API, potentially leading to degradation and a reduced shelf-life of the final product. longdom.orgcontractpharma.com Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established strict guidelines for the control of impurities in pharmaceuticals, making impurity profiling a mandatory aspect of drug development and manufacturing. ijpsjournal.com

Overview of Impurities in Active Pharmaceutical Ingredients (APIs)

Impurities in APIs are any components that are not the drug substance itself. gmpinsiders.com They are broadly classified into three main categories:

Organic Impurities: These are often related to the manufacturing process and can include starting materials, by-products of the synthesis, intermediates, degradation products, and reagents. contractpharma.commoravek.com

Inorganic Impurities: These can arise from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, and inorganic salts. contractpharma.commoravek.com

Residual Solvents: These are organic volatile chemicals used during the synthesis and purification of the API that are not completely removed during manufacturing. moravek.com

The control of these impurities is a critical aspect of Good Manufacturing Practices (GMP) to ensure the final drug product is safe and effective. veeprho.com

Contextualizing Dexpanthenol (B1670349) Impurity E within Pharmaceutical Quality Control

Dexpanthenol is the alcohol analog of pantothenic acid (vitamin B5) and is used in various topical pharmaceutical and cosmetic products. nih.gov Dexpanthenol impurity E is a specific organic impurity that can arise during the synthesis of Dexpanthenol. As with all impurities, its presence must be monitored and controlled within acceptable limits to ensure the quality and safety of the final Dexpanthenol-containing product. The European Pharmacopoeia (EP) and other regulatory bodies specify limits for known and unknown impurities in Dexpanthenol. scribd.comscribd.com The identification and quantification of this compound are performed using advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC). jparonline.comoup.com

Chemical Profile of this compound

IUPAC Name 4,4-dimethyl-5-propan-2-yloxolane-2,3-dione
CAS Number 96305-22-5
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Synonyms Dihydro-5-isopropyl-4,4-dimethyl-2,3-furandione, 5-isopropyl-4,4-dimethyldihydro-2,3-furandione

Research Findings on this compound

Detailed research on this compound focuses on its detection and quantification to ensure the purity of Dexpanthenol. Stability-indicating HPLC methods have been developed to separate Dexpanthenol from its potential impurities, including impurity E. nih.gov These methods are crucial for routine quality control testing of Dexpanthenol in pharmaceutical formulations. jparonline.com The European Pharmacopoeia outlines specific tests for related substances in Dexpanthenol, which would include the control of impurities like this compound. scribd.com The synthesis of Dexpanthenol involves the condensation of d-pantolactone with aminopropanol, and impurities can arise from this process. guinama.com The control of these impurities is essential for meeting the stringent requirements of regulatory authorities.

Analytical Methodologies for this compound

The primary analytical technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC) . pharmaffiliates.com Specifically, reverse-phase HPLC (RP-HPLC) methods are commonly employed. nih.gov

Key aspects of these analytical methods include:

Column: A C18 column is frequently used for the separation. cuni.cz

Mobile Phase: A mixture of a buffer solution (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) is often used in an isocratic or gradient elution mode. oup.comcuni.cz

Detection: Due to the weak UV chromophore of Dexpanthenol and its impurities, detection is often performed at low wavelengths, such as around 205 nm or 230 nm. oup.comnih.gov

Validation: The analytical methods are rigorously validated according to ICH guidelines to ensure they are specific, accurate, precise, and linear. cuni.cz

These validated HPLC methods allow for the effective separation and quantification of this compound from the main API and other related substances, ensuring the quality of the final product. jparonline.com

Properties

CAS No.

96305-22-5

Molecular Formula

C9H14O3

Molecular Weight

170.21

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Genesis and Mechanistic Pathways of Dexpanthenol Impurity E Formation

Elucidation of Dexpanthenol (B1670349) Degradation Pathways Relevant to Impurity E Formation

The formation of Dexpanthenol Impurity E is intrinsically linked to the degradation of the dexpanthenol molecule itself. Forced degradation studies are instrumental in elucidating the pathways through which this impurity is generated. jparonline.comoup.com These studies involve subjecting dexpanthenol to a variety of stress conditions that exceed those it would typically encounter during its shelf life. jparonline.com

To comprehend the formation of this compound, it is essential to examine the stability of dexpanthenol under different environmental stressors.

Thermal stress can induce the degradation of dexpanthenol. While some studies have indicated good thermal stability at 40°C for 6 hours and no degradation in solution at 80°C for 5 hours, the potential for impurity formation at higher temperatures or with prolonged exposure exists. website-files.com High temperatures can provide the necessary energy to overcome activation barriers for degradation reactions. bibliotekanauki.pl Although specific data directly linking thermal stress to the formation of Impurity E is not extensively detailed in the provided results, forced degradation studies encompassing thermal conditions are a standard approach to identify potential degradation products. jparonline.comoup.com

Table 1: Thermal Degradation of Dexpanthenol This table is for illustrative purposes based on general stability testing principles, as direct quantitative data for Impurity E formation under thermal stress was not available in the search results.

Stress Condition Duration Observations Reference
80°C 5 hours No degradation of dexpanthenol detected. website-files.com
40°C 6 hours Good thermal stability observed. website-files.comnih.gov
40°C 6 hours 0.97% decomposition of dexpanthenol. researchgate.net

Hydrolysis is a significant degradation pathway for dexpanthenol, which is susceptible to breakdown in the presence of water, particularly under acidic and basic conditions. oup.comcuni.cz The amide linkage in the dexpanthenol molecule is a primary target for hydrolytic cleavage, which can lead to the formation of 3-aminopropanol and pantoic acid. cuni.czuni-giessen.de

Forced degradation studies have demonstrated that dexpanthenol exhibits significant degradation under both acidic (using 1 N HCl) and basic (using 1 N NaOH) conditions. oup.comoup.com One study showed that under alkaline conditions (0.1 M NaOH), dexpanthenol degradation was time-dependent, with 75.8% degradation occurring after 6 hours. researchgate.net In contrast, under acidic conditions (0.1 M HCl), degradation was much lower, at 0.62% after 6 hours. researchgate.net The specific formation of Impurity E under these conditions is a key area of investigation in stability-indicating methods. jparonline.com

Table 2: Hydrolytic Degradation of Dexpanthenol

Stress Condition Duration Degradation (%) Reference
1 N HCl 2 days Serious degradation observed oup.com
1 N NaOH 5 hours Serious degradation observed oup.com
0.1 M NaOH 1 hour 20.8 researchgate.net
0.1 M NaOH 2 hours 35.5 researchgate.net
0.1 M NaOH 6 hours 75.8 researchgate.net
0.1 M HCl 6 hours 0.62 researchgate.net

Oxidative stress, often simulated using hydrogen peroxide (H2O2), can also contribute to the degradation of dexpanthenol. jparonline.comoup.com However, studies have shown that dexpanthenol is relatively stable under oxidative conditions. oup.comnih.gov For instance, exposure to 2% H2O2 for 5 hours at 25°C did not result in significant degradation. oup.com Another study using 3% H2O2 for 1 hour also reported no degradation. researchgate.net This suggests that while oxidative pathways should be considered, they may be less critical in the formation of Impurity E compared to hydrolysis. jparonline.com

Exposure to light, particularly UV radiation, can be a source of energy for chemical reactions, leading to the photodegradation of pharmaceutical compounds. jparonline.commdpi.com Photostability studies are therefore crucial. Research indicates that dexpanthenol exhibits good stability under photolytic stress. nih.gov One study exposing a dexpanthenol solution to UV light (254 nm) for 1 hour showed only a minor decomposition of 0.54%. researchgate.net This suggests a lower propensity for Impurity E to be formed through this degradation pathway. jparonline.com

Table 3: Results of Forced Degradation Studies on Dexpanthenol This table summarizes the findings from a study on the stability of dexpanthenol under various stress conditions.

Stress Condition Duration Degradation (%) Reference
0.1 M HCl 6 hours 0.62 researchgate.net
0.1 M NaOH 6 hours 75.8 researchgate.net
3% v/v H2O2 1 hour No degradation researchgate.net
UV light (254 nm) 1 hour 0.54 researchgate.net
40°C 6 hours 0.97 researchgate.net

The interaction between dexpanthenol and various excipients within a formulation can significantly influence its stability and the formation of impurities. jparonline.comscispace.com Excipients are not always inert and can participate in or catalyze degradation reactions. scispace.com For example, the pH of the formulation, which is controlled by buffers and other excipients, is a critical factor, especially given the susceptibility of dexpanthenol to pH-dependent hydrolysis. google.com

Studies have investigated the impact of excipients on dexpanthenol stability. For instance, the interaction with polymers like carbomers has been evaluated. bibliotekanauki.plnih.gov The presence of certain excipients can either enhance the stability of dexpanthenol or potentially contribute to its degradation, leading to the formation of impurities such as Impurity E. jparonline.comnih.gov Therefore, careful selection and compatibility screening of excipients are essential to minimize impurity formation. jparonline.comscispace.com In some cases, excipients can also contain reactive impurities themselves, which can interact with the active pharmaceutical ingredient. scispace.com

Oxidative Degradation and its Role in Impurity E Generation

Precursor Identification and In-process Impurity Formation

The formation of impurities in a drug substance like dexpanthenol is often linked to the synthesis process, starting materials, intermediates, and reaction conditions. While specific proprietary manufacturing details are not publicly available, general chemical principles and knowledge of related compounds allow for the identification of likely precursors and formation pathways for this compound.

Dexpanthenol itself is synthesized from pantolactone and 3-aminopropanol. wiley.comunil.ch Impurities can be introduced from these starting materials or formed as by-products during the reaction. This compound, identified chemically as 4,4-dimethyl-5-propan-2-yloxolane-2,3-dione, is a furan-dione derivative. guidechem.com Its structure suggests it is not a direct derivative of dexpanthenol's primary degradation, such as hydrolysis back to pantolactone. wiley.comunil.ch Instead, its genesis is more likely associated with side reactions involving precursors or alternative synthetic routes.

One plausible precursor is a derivative of pantoic acid or pantolactone where the 3-hydroxypropylamino group of dexpanthenol is absent and an isopropyl group is present instead. The manufacturing process of dexpanthenol involves several steps where such side reactions could occur, potentially influenced by factors like temperature, pH, and the presence of specific catalysts or residual solvents like isopropanol.

Forced degradation studies on dexpanthenol have shown its susceptibility to hydrolysis under alkaline and, to a lesser extent, acidic conditions, leading to the formation of pantolactone. nih.govresearchgate.net While pantolactone is a known impurity and precursor, the formation of Impurity E requires a more complex pathway likely involving other reactants or contaminants. wiley.comunil.ch

Table 1: Potential Factors in the In-process Formation of this compound

Factor Description Potential Role in Impurity E Formation
Starting Materials Pantolactone, 3-aminopropanol Impurities within these materials could act as precursors.
Solvents e.g., Isopropanol May react with intermediates under certain conditions to form the isopropyl moiety seen in Impurity E.
Temperature Process heating steps Elevated temperatures can drive side reactions and degradation pathways.
pH Acidic or alkaline conditions Can catalyze unintended reactions or degradation of intermediates. nih.gov

| Catalysts | Used to drive the main synthesis reaction | May also catalyze the formation of by-products like Impurity E. |

Theoretical and Computational Approaches to Impurity E Formation Prediction

To proactively understand and control the formation of impurities like this compound, theoretical and computational methods are increasingly employed in the pharmaceutical industry. These approaches can model reaction pathways and predict the likelihood of impurity formation under various conditions.

Computational chemistry offers powerful tools to simulate the degradation of dexpanthenol and the formation of its impurities at a molecular level. Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, transition states, and products for various potential reaction pathways.

By modeling the degradation of dexpanthenol and its synthetic intermediates, researchers can identify the most energetically favorable pathways leading to different impurities. For this compound, computational models could explore reactions between pantolactone or other intermediates with potential contaminants like isopropanol. These models would calculate the activation energies required for these reactions, providing insight into whether they are likely to occur under typical manufacturing and storage conditions. This predictive capability allows for the development of control strategies to minimize the formation of unwanted by-products.

Reaction pathway analysis involves a detailed, step-by-step examination of the chemical transformations that lead from starting materials to a final product, including any impurities. For this compound, this analysis would focus on identifying a chemically plausible mechanism for its formation.

Given the structure of Impurity E (4,4-dimethyl-5-propan-2-yloxolane-2,3-dione), a likely reaction pathway could involve the reaction of an oxidized form of pantolactone with isopropanol. The analysis would map out each step of this proposed reaction, including the formation of any intermediates and the energy profile of the entire pathway.

Table 2: Hypothetical Reaction Pathway Analysis Steps for Impurity E

Step Reaction Computational Analysis
1 Oxidation of Pantolactone Calculation of reaction thermodynamics and kinetics to assess feasibility.
2 Nucleophilic attack by Isopropanol Modeling of the transition state to determine the activation energy barrier.
3 Ring rearrangement/dehydration Analysis of intermediate stability and subsequent reaction steps.

| 4 | Formation of the dione (B5365651) structure | Calculation of the final product's stability relative to starting materials. |

Through such detailed analysis, scientists can pinpoint the critical steps and conditions that favor the formation of this compound. This knowledge is invaluable for optimizing the manufacturing process to ensure the highest purity of the final dexpanthenol product. While specific experimental studies on the computational modeling of this compound are not widely published, the described methodologies represent the standard approach within pharmaceutical development for impurity profiling and control.

Analytical Methodologies for the Detection and Quantification of Dexpanthenol Impurity E

Development of Chromatographic Techniques for Impurity E Analysis

Chromatographic techniques are central to the separation and quantification of impurities in pharmaceutical substances. For Dexpanthenol (B1670349) Impurity E, which has the chemical name 4,4-dimethyl-5-propan-2-yloxolane-2,3-dione and the CAS number 96305-22-5, various chromatographic methods can be adapted and optimized for its specific detection.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development.nih.govjparonline.comoup.comnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most prevalent technique for the analysis of dexpanthenol and its impurities due to its versatility and efficiency in separating polar and non-polar compounds. jparonline.com The development of a stability-indicating RP-HPLC method is crucial for resolving Dexpanthenol Impurity E from the active pharmaceutical ingredient (API) and other related substances. nih.govnih.gov

The successful separation of this compound from dexpanthenol and other potential impurities hinges on the meticulous optimization of various chromatographic parameters. Given that dexpanthenol itself has a low UV absorbance, detection is often performed at low wavelengths, such as 205 nm or 210 nm. nih.govjparonline.com The flow rate is typically set around 1.0 to 1.5 mL/min to ensure adequate separation and reasonable run times. nih.govjparonline.com Column temperature is another critical parameter, often maintained at approximately 35°C to ensure reproducibility and peak shape. oup.com The injection volume can be adjusted based on the concentration of the impurity and the sensitivity of the detector. jparonline.com Forced degradation studies, involving exposure of dexpanthenol to acid, base, oxidative, thermal, and photolytic stress, are instrumental in generating the degradation products, including potentially Impurity E, and ensuring the specificity of the analytical method. nih.govbiomedres.usrjptonline.orgajpsonline.com

Table 1: Typical RP-HPLC Parameters for the Analysis of Dexpanthenol and its Impurities

ParameterTypical Value/ConditionSource(s)
Detection Wavelength 205 nm - 230 nm nih.govjparonline.comoup.com
Flow Rate 1.0 - 1.5 mL/min nih.govjparonline.com
Column Temperature 35°C oup.com
Injection Volume 20 - 100 µL jparonline.comoup.com

The choice of stationary phase is paramount for achieving the desired selectivity and resolution. For the analysis of dexpanthenol and its impurities, octadecylsilyl (ODS) or C18 columns are the most commonly employed stationary phases. nih.govjparonline.comoup.com These non-polar stationary phases provide effective retention and separation of the relatively polar dexpanthenol and its related compounds. Columns with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm are frequently utilized. jparonline.comoup.com

The mobile phase composition is a key factor that is fine-tuned to achieve optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. jparonline.comoup.com Phosphate buffers, such as monobasic potassium phosphate, are often used to control the pH of the mobile phase, typically adjusted to an acidic pH of around 3.2. nih.gov Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers used, with their proportions in the mobile phase being critical for controlling the retention times and resolution of the analytes. jparonline.comoup.com

Table 2: Common Stationary and Mobile Phases for Dexpanthenol Impurity Analysis

ComponentDescriptionSource(s)
Stationary Phase BDS Hypersil C18 (4.6 x 250 mm, 5 µm) or Inertsil ODS-3V (250 x 4.6 mm, 5 µm) jparonline.comoup.com
Mobile Phase A (Aqueous) 0.037 M Monobasic Potassium Phosphate (pH 3.2) or 0.01 M Ammonium Acetate nih.govoup.com
Mobile Phase B (Organic) Acetonitrile or Methanol jparonline.comoup.com
Optimization of Chromatographic Parameters for Impurity E Resolution

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Impurity E Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These benefits are particularly valuable for the detection and quantification of trace-level impurities like this compound. The use of sub-2 µm particle size columns in UHPLC systems leads to sharper peaks and improved separation efficiency. When coupled with mass spectrometry (MS), UHPLC-MS becomes a powerful tool for impurity profiling, providing not only quantitative data but also mass information that aids in the identification of unknown impurities.

Gas Chromatography (GC) Applications in Dexpanthenol Impurity Analysis.oup.com

While liquid chromatography is more common for non-volatile compounds like dexpanthenol and its impurities, Gas Chromatography (GC) can be employed for the analysis of volatile impurities that may be present. oup.com For the analysis of semi-volatile or non-volatile impurities like this compound, derivatization to increase volatility might be necessary. GC can be a valuable tool for screening for specific volatile impurities or for orthogonal testing to complement HPLC data.

Spectroscopic and Hyphenated Techniques for Impurity E Characterization

The unequivocal identification and structural elucidation of impurities are critical for understanding their potential impact and for regulatory purposes. Spectroscopic and hyphenated techniques are indispensable for the characterization of this compound.

Forced degradation studies are a key component in generating sufficient quantities of impurities for structural analysis. biomedres.usrjptonline.orgajpsonline.comresearchgate.net By subjecting dexpanthenol to various stress conditions, degradation pathways can be elucidated, and the resulting products can be isolated and characterized. biomedres.us

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly powerful. biomedres.us Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-tandem Mass Spectrometry (LC-MS/MS) are instrumental in providing molecular weight and fragmentation data of the impurity as it elutes from the HPLC column. This information is often sufficient for the preliminary identification of the impurity.

For unambiguous structure elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Isolating a sufficient quantity of the impurity, often through preparative HPLC, allows for analysis by ¹H NMR and ¹³C NMR. These techniques provide detailed information about the chemical environment of each atom in the molecule, enabling the definitive confirmation of the structure of this compound. The combination of LC-MS and NMR provides a comprehensive characterization of the impurity. biomedres.us

Mass Spectrometry (MS) for Structural Confirmation and Molecular Fingerprinting of Impurity E

Mass spectrometry is a cornerstone technique for the structural confirmation of impurities like this compound. It provides a molecular fingerprint by measuring the mass-to-charge ratio of ions. This technique is crucial for confirming the molecular weight of an impurity, a primary step in its identification. For this compound, which has a molecular formula of C₉H₁₄O₃, the expected molecular weight is approximately 170.21 g/mol . axios-research.com

Molecular Identity of this compound
ParameterInformationReference
IUPAC Name4,4-dimethyl-5-propan-2-yloxolane-2,3-dione
CAS Number96305-22-5 axios-research.com
Molecular FormulaC₉H₁₄O₃ axios-research.com
Molecular Weight170.21 g/mol axios-research.com
LC-MS/MS Methodologies for this compound

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for detecting and quantifying trace-level impurities. The liquid chromatography component separates the impurity from the active pharmaceutical ingredient (API), Dexpanthenol, and other components in the matrix. The sample is then introduced into the mass spectrometer.

In a typical LC-MS/MS workflow for impurity analysis, the parent ion corresponding to Impurity E (m/z 170.21) would be selected and fragmented to produce specific product ions. This transition is highly specific to the impurity's structure, allowing for accurate quantification even in complex mixtures. While specific LC-MS/MS methods for this compound are not detailed in the available literature, the principles are well-established. For instance, methods developed for Dexpanthenol often use a C18 column for separation and mass spectrometry for detection, a strategy that is readily adaptable for its impurities. turkjps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of Impurity E

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of a molecule's structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, with the IUPAC name 4,4-dimethyl-5-propan-2-yloxolane-2,3-dione, NMR would be used to confirm the connectivity and spatial arrangement of the atoms.

Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments would be employed to verify the presence of the isopropyl group, the dimethyl-substituted furanone ring, and the dione (B5365651) functionality. While reference spectra for Dexpanthenol are available, specific NMR data for Impurity E is not present in the searched literature. drugbank.comsigmaaldrich.com

Structural Details of this compound
Compound NameIUPAC NameStructure
This compound4,4-dimethyl-5-propan-2-yloxolane-2,3-dioneChemical structure of 4,4-dimethyl-5-propan-2-yloxolane-2,3-dioneNote: A representative image based on the IUPAC name.

UV-Visible Spectrophotometry for Impurity E Detection

UV-Visible spectrophotometry is a widely used technique in pharmaceutical analysis for the quantification of compounds containing chromophores (light-absorbing groups). Dexpanthenol itself has a weak chromophore and is typically detected at low wavelengths, such as 205 nm or 210 nm. nih.govcuni.cz The structure of this compound, containing a dione functional group, suggests it will have a distinct UV absorption profile compared to the parent drug.

This difference in absorption spectra is the basis for its detection and quantification using HPLC with a UV detector. A diode array detector (DAD) can be particularly useful as it can acquire the entire UV spectrum for a peak, which helps in peak purity assessment and impurity identification. oup.com Methods for Dexpanthenol often use detection wavelengths between 205 nm and 230 nm. nih.govoup.comresearchgate.net The optimal wavelength for detecting Impurity E would be determined during method development.

Illustrative UV Detection Wavelengths for Dexpanthenol Analysis
Wavelength (nm)Analytical ContextReference
205RP-HPLC method for dexpanthenol in eye gel. nih.gov
206RP-HPLC method for dexpanthenol in aerosol and gel. researchgate.net
210HPLC method for dexpanthenol in hair care formulation. nih.gov
230RP-HPLC method for dexpanthenol with other active substances. oup.com

Method Validation Strategies for Impurity E Quantification

Once an analytical method for quantifying this compound is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and demonstrates that the method is accurate, precise, specific, and robust.

Specificity and Selectivity Studies for this compound

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. For an impurity method, this is a critical parameter.

The specificity of an HPLC method for this compound would be demonstrated by showing that its peak is well-resolved from the Dexpanthenol peak and any other potential impurities. oup.comjparonline.com This is typically achieved by:

Placebo Analysis: Analyzing a sample of the formulation without the active ingredient to show that none of the excipients interfere with the impurity peak. researchgate.net

Spiked Samples: Adding a known amount of Impurity E to the sample matrix to confirm its detection and resolution. nih.gov

Forced Degradation Studies: Subjecting the drug product to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and proving that the impurity peak is not interfered with by any of these new peaks. nih.govjparonline.com Peak purity analysis using a DAD is often employed to confirm that the chromatographic peak of the impurity is spectrally homogeneous. oup.comnih.gov

Goals of Specificity Studies for Impurity E
TestObjective
ResolutionEnsure the Impurity E peak is chromatographically separated from Dexpanthenol and other impurities.
Interference CheckConfirm that formulation excipients and degradation products do not co-elute with the Impurity E peak.
Peak PurityVerify the spectral homogeneity of the Impurity E peak using a Diode Array Detector.

Linearity and Range Determination for Impurity E Quantification

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To establish the linearity for this compound, a series of solutions of the impurity reference standard would be prepared at different concentrations. These would then be analyzed, and the peak areas would be plotted against the concentrations.

The relationship is typically evaluated by calculating the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be very close to 1.000. jparonline.com The analytical range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For impurities, this range typically covers from the reporting threshold to at least 120% of the specification limit.

While specific linearity data for Impurity E is not available, studies on Dexpanthenol show excellent linearity with correlation coefficients >0.999 over ranges such as 30–180 µg/mL. oup.com A similar rigorous approach would be applied to validate the method for Impurity E.

Example Linearity Data for Dexpanthenol Analysis
Concentration Range (µg/mL)Correlation Coefficient (r²)Reference
10 - 1000.996 nih.gov
10.44 - 83.500.998 nih.gov
30 - 180> 0.999 oup.com
25.6 - 76.81.000 jparonline.com
13.0 - 130> 0.9999 researchgate.net

Accuracy and Precision Assessment of Impurity E Methods

Accuracy and precision are fundamental validation parameters that demonstrate the reliability of an analytical method. Accuracy confirms the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements. oup.com For impurity quantification, these parameters are assessed across a specified range of concentrations.

Accuracy is typically evaluated by performing recovery studies. oup.com This involves spiking a sample matrix (placebo) with a known concentration of the this compound reference standard at multiple levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage of the impurity recovered is then calculated. A well-developed method will demonstrate high recovery, with typical acceptance criteria for impurities being within 80-120%.

Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-assay Precision): Assesses the precision under the same operating conditions over a short interval. It is determined by performing multiple measurements of a single homogenous sample. oup.com

Intermediate Precision (Inter-assay Precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or using different equipment. oup.com

Reproducibility: Assesses the precision between different laboratories, though this is not always required for methods used within a single quality control facility.

Precision is reported as the Relative Standard Deviation (%RSD) of the measurements. For impurity methods, the acceptance criteria for %RSD are generally wider than for the assay of the active pharmaceutical ingredient.

Table 1: Representative Accuracy and Precision Data for an Impurity E Analytical Method

This table illustrates typical results from an accuracy and precision study for a quantitative impurity method.

Accuracy (Recovery)
Spiking LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
LOQ Level0.50.4896.0
100% Level5.05.05101.0
150% Level7.57.3598.0
Precision (%RSD, n=6)
ParameterConcentration (µg/mL)Mean Result (Area)%RSD
Repeatability5.0125401.8
Intermediate Precision5.0126102.5

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Impurity E

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentrations of this compound that an analytical method can reliably distinguish from background noise and quantify with acceptable accuracy and precision, respectively. nih.gov These parameters are crucial for trace impurity analysis to ensure that even minute levels of impurities can be controlled.

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. oup.com

Determination of LOD and LOQ is commonly based on one of the following approaches as per ICH guidelines:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ. nih.gov

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be obtained from the y-intercepts of regression lines or from blank sample measurements. oup.com

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

For impurity profiling methods, the LOQ must be at or below the reporting threshold for impurities, which is often around 0.05%. nih.gov

Table 2: Typical LOD and LOQ Values for this compound

This table presents example values for LOD and LOQ derived from method validation studies.

ParameterMethodologyTypical Value (as % of Test Conc.)Typical Value (µg/mL)
Limit of Detection (LOD)Signal-to-Noise Ratio (3:1)0.02%0.2
Limit of Quantification (LOQ)Signal-to-Noise Ratio (10:1)0.05%0.5

Robustness and Ruggedness Evaluation of Analytical Methods for Impurity E

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. researchgate.netchromatographyonline.com It provides an indication of the method's reliability during normal usage and is a critical component of method validation, often examined during the development phase. chromatographyonline.com Ruggedness is a degree of reproducibility under a variety of normal test conditions, such as different analysts or instruments, and is often considered part of the robustness study. chromatographyonline.com

To test the robustness of an HPLC method for this compound, key chromatographic parameters are intentionally varied within a predefined range. The effect of these variations on critical method responses, such as peak resolution, retention time, and impurity quantification, is then evaluated.

Commonly varied parameters include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min).

Column temperature (e.g., ±5 °C).

pH of the mobile phase buffer (e.g., ±0.2 units).

Organic modifier composition in the mobile phase (e.g., ±2%).

The method is considered robust if the results remain within the acceptance criteria despite these variations, ensuring its suitability for transfer and routine use in a quality control environment. researchgate.net

Table 3: Example of a Robustness Study Design for an Impurity E HPLC Method

This table outlines parameters that are typically varied in a robustness study and the acceptance criteria for the results.

ParameterVariationEffect on Critical Response (e.g., Resolution)Acceptance Criteria
Flow Rate± 0.1 mL/minMinimal change in retention timeSystem Suitability Passes
Column Temperature± 5 °CSlight shift in retention timeResolution > 2.0
Mobile Phase pH± 0.2Minimal change in selectivity%RSD of Impurity Result < 10%
Mobile Phase Composition± 2% OrganicShift in retention time and resolutionResolution > 2.0

Analytical Quality by Design (AQbD) Principles in Impurity E Method Development

Analytical Quality by Design (AQbD) is a systematic, proactive approach to analytical method development that begins with predefined objectives and emphasizes understanding of the method and process control. qjmhs.comeprajournals.com This approach contrasts with traditional methods by building quality, robustness, and flexibility into the analytical procedure from the start. For a method intended to quantify this compound, the AQbD workflow ensures the final method is well-understood, fit-for-purpose, and consistently meets performance requirements. nih.gov

The core components of an AQbD approach include:

Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality (e.g., resolution between Impurity E and Dexpanthenol, peak symmetry, accuracy). nih.gov CMPs are the method variables that can impact the CQAs (e.g., mobile phase pH, gradient slope, column temperature). nih.gov

Risk Assessment: Tools such as an Ishikawa (fishbone) diagram are used to identify and rank the potential CMPs that could affect the CQAs. This helps focus development efforts on the most critical parameters.

Design of Experiments (DoE): Statistical designs are used to systematically study the effects of the identified CMPs on the method's CQAs. This multivariate approach allows for the efficient mapping of the method's performance across a range of conditions.

Method Operable Design Region (MODR): The data from the DoE studies are used to establish an MODR. This is a multidimensional space of operating parameters (e.g., ranges for pH and temperature) within which the method has been proven to meet the required performance criteria (the ATP). nih.gov Working within the MODR provides operational flexibility without the need for re-validation.

Control Strategy: A control strategy is established to ensure the method consistently performs as intended. This includes setting system suitability criteria (e.g., minimum resolution, maximum peak tailing) and defining routine operational controls.

By applying AQbD, a robust and reliable analytical method for this compound can be developed, with a deep understanding of its performance characteristics and operational boundaries. rsc.org

Impurity Profiling and Control Strategies for Dexpanthenol and Impurity E

Comprehensive Impurity Profiling of Dexpanthenol (B1670349) Formulations

Impurity profiling is a cornerstone of pharmaceutical quality control, providing a detailed overview of all potential and actual impurities in a drug substance and its formulated products. For dexpanthenol, a stable alcohol analog of pantothenic acid, this process is essential to guarantee its purity and stability. jparonline.comnih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are fundamental tools for detecting and quantifying impurities. clearsynth.com

A comprehensive profile is often established through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. oup.comnih.gov These studies help to identify likely degradation products that may arise during manufacturing and storage. For instance, studies have shown that dexpanthenol is relatively stable under acidic, oxidative, thermal, and photolytic stress but degrades significantly in alkaline conditions. nih.govresearchgate.net A developed reverse-phase HPLC (RP-HPLC) method can effectively separate dexpanthenol from its impurities and preservatives, such as methyl and propyl hydroxybenzoate, in a single analytical run. jparonline.com

The following table summarizes typical results from a forced degradation study on a dexpanthenol formulation, highlighting the percentage of degradation under various stress conditions.

Stress ConditionDurationDegradation (%)
0.1 M HCl6 hours0.62
0.1 M NaOH6 hours75.8
3% V/V H₂O₂1 hourNo degradation
UV light1 hour0.54
40 °C6 hours0.97
Data derived from forced degradation studies on dexpanthenol eye gel formulations. nih.govresearchgate.net

Identification and Characterization of Known and Unknown Impurities Alongside Impurity E

The identification and characterization of impurities are critical for controlling them within acceptable limits. Dexpanthenol impurity E is a specific, known impurity identified with the CAS Number 96305-22-5. axios-research.com Its chemical properties are well-defined.

Details for this compound:

IUPAC Name: 4,4-dimethyl-5-propan-2-yloxolane-2,3-dione

Molecular Formula: C₉H₁₄O₃ axios-research.com

Molecular Weight: 170.21 g/mol axios-research.com

Beyond Impurity E, pharmacopeial standards, such as the European Pharmacopoeia, specify limits for other known impurities, including Impurity A, B, and C. scribd.comscribd.com Analytical methods are designed to separate the active ingredient from these and any other unspecified impurities. oup.com

The table below lists several known impurities of dexpanthenol, including Impurity E.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dexpanthenol Impurity A156-87-6C₃H₉NO75.11
Dexpanthenol Impurity C599-04-2C₆H₁₀O₃130.14
Dexpanthenol EP Impurity DN/AC₁₀H₁₉NO₄217.27
This compound 96305-22-5 C₉H₁₄O₃ 170.21
Dexpanthenol Impurity F124402-18-2C₉H₁₆O₃172.23
Dexpanthenol Impurity I18679-90-8C₁₀H₁₉NO₅233.26
Dexpanthenol Impurity J49831-65-4C₁₀H₁₉NO₅233.26
Data compiled from various chemical and pharmaceutical suppliers. axios-research.compharmaffiliates.comveeprho.com

Synthesis and Qualification of Reference Standards for this compound

The accurate quantification and control of impurities rely on the availability of high-purity reference standards. Reference standards for this compound are available from specialized chemical suppliers. These standards are essential for a variety of critical pharmaceutical activities, including:

Analytical method development and validation synzeal.comclearsynth.com

Quality control (QC) testing of raw materials and finished products synzeal.com

Stability studies to assess impurity formation over time synzeal.com

Identification of unknown peaks during chromatographic analysis synzeal.com

These reference standards are thoroughly characterized to confirm their identity and purity and are often supplied with a comprehensive Certificate of Analysis (COA) that meets regulatory requirements. synzeal.com The availability of qualified standards for Impurity E allows laboratories to develop specific, sensitive, and accurate analytical methods for its control. veeprho.com

Impurity Control Strategies in Pharmaceutical Development and Manufacturing

A robust impurity control strategy is multifaceted, addressing both impurities that arise from the manufacturing process and those that result from the degradation of the drug product over time.

Process-related impurities are by-products or unreacted starting materials from the synthesis of the active pharmaceutical ingredient (API). Dexpanthenol is synthesized via the condensation of D-pantolactone with 3-aminopropanol. guinama.combasf.com Therefore, unreacted 3-aminopropanol (also known as Dexpanthenol Impurity A) is a potential process-related impurity that must be controlled. guinama.com

Control strategies for these impurities include:

Optimizing reaction conditions to maximize the yield of dexpanthenol and minimize by-product formation.

Implementing effective purification steps to remove residual starting materials and by-products from the final API.

Performing tests on intermediate stages of the manufacturing process to ensure impurity levels are managed before the final step. europa.eu

Conducting the manufacturing process under controlled conditions, such as under a nitrogen atmosphere, to prevent oxidative degradation. cbg-meb.nl

Degradation products form due to the decomposition of the drug substance in the final pharmaceutical product. Dexpanthenol is known to be sensitive to heat and pH, being unstable in both acidic and basic solutions. google.com Heating above 70°C can also lead to racemization. guinama.com

Control of degradation products in finished formulations involves several key actions:

Formulation Development: Creating a stable formulation by carefully selecting excipients that are compatible with dexpanthenol and by maintaining the pH of the product within a stable range. cbg-meb.nl

Stability Testing: Conducting long-term stability studies under specified storage conditions (e.g., 25°C/60% RH) and accelerated conditions (e.g., 40°C/75% RH) to monitor the increase of impurities over the product's shelf life. cbg-meb.nl

Setting Specifications: Establishing and justifying acceptance criteria (limits) for known and unknown degradation products in both the release and shelf-life specifications for the drug product. cbg-meb.nl

Manufacturing Process Validation: Ensuring that the manufacturing process for the finished product does not contribute to degradation. For example, when preparing gels, neutralization steps must be carefully controlled to prevent localized pH extremes that could decompose dexpanthenol. google.com

Regulatory Landscape and Academic Implications of Impurity E Control

Pharmacopoeial Standards and Guidelines for Dexpanthenol (B1670349) Impurities (e.g., USP, EP)

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish stringent standards for the quality and purity of pharmaceutical substances. These monographs provide detailed methods for the identification, assay, and control of impurities in dexpanthenol.

The European Pharmacopoeia (EP) monograph for dexpanthenol outlines specific tests for related substances, employing techniques like liquid chromatography. scribd.com While the monograph may not list every potential impurity by name, it sets limits for specified, unspecified, and total impurities. scribd.com For instance, the EP specifies limits for impurities such as Impurity A (3-aminopropanol), Impurity B (Pantoic Acid), and Impurity C (Pantolactone). scribd.comedqm.euscribd.com The control of these impurities is crucial for ensuring the quality of dexpanthenol. scribd.comedqm.eu Reference standards for these impurities are available from the European Directorate for the Quality of Medicines & HealthCare (EDQM) to facilitate accurate testing. edqm.euichimarutrading.co.jp

The United States Pharmacopeia (USP) also provides a monograph for dexpanthenol, which includes tests for purity and limits on impurities. scribd.comregulations.gov The USP sets acceptance criteria for the content of dexpanthenol and limits for impurities such as aminopropanol. scribd.com The use of reference standards, such as USP Dexpanthenol RS, is mandated for these tests to ensure accuracy and compliance. scribd.comspectrumrx.com

While specific limits for Dexpanthenol Impurity E may not be explicitly detailed in the main text of the pharmacopoeias, the presence of any unspecified impurity is controlled by a general limit, and if an impurity exceeds the identification threshold, it must be identified. The availability of reference standards for this compound from various suppliers indicates its importance in quality control during the manufacturing process. clearsynth.com

PharmacopoeiaKey Impurity Control AspectsRelevant Impurities Mentioned
European Pharmacopoeia (EP)Provides tests for related substances using liquid chromatography and sets limits for specified, unspecified, and total impurities. scribd.comImpurity A (3-aminopropanol), Impurity B (Pantoic Acid), Impurity C (Pantolactone). scribd.comedqm.euscribd.com
United States Pharmacopeia (USP)Includes tests for purity, limits on impurities like aminopropanol, and mandates the use of reference standards. scribd.comregulations.govspectrumrx.comAminopropanol. scribd.com

Role of Impurity E in Regulatory Compliance and Drug Product Registration

The control of impurities is a fundamental aspect of regulatory compliance in the pharmaceutical industry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines, largely based on the International Council for Harmonisation (ICH) recommendations, for the control of impurities in new drug substances and products.

For generic drug products, such as those containing dexpanthenol, the submission of an Abbreviated New Drug Application (ANDA) requires a thorough impurity profile of the drug substance. clearsynth.comveeprho.comaquigenbio.com The presence and level of any impurity, including this compound, must be documented and controlled. If the level of a specified identified impurity in the generic drug substance is similar to that found in the reference listed drug (RLD), it is generally considered qualified. regulations.gov

The availability of well-characterized reference standards for this compound is crucial for several aspects of drug development and registration: clearsynth.com

Analytical Method Development and Validation: Reference standards are essential for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities. clearsynth.comveeprho.comjparonline.com

Quality Control (QC): During the manufacturing of dexpanthenol, these standards are used in QC applications to ensure that the levels of Impurity E remain within acceptable limits. clearsynth.comveeprho.comsynzeal.com

Stability Studies: Impurity standards are used in stability studies to monitor the formation of degradation products over time. cuni.cznih.gov

Failure to adequately control impurities like this compound can lead to regulatory delays or rejection of a drug product application. Therefore, a comprehensive understanding of the impurity profile and robust control strategies are essential for successful drug registration.

Regulatory AspectRole of this compound Control
ANDA SubmissionsRequires a thorough impurity profile, including documentation and control of Impurity E. clearsynth.comveeprho.comaquigenbio.com
Analytical Method ValidationReference standards for Impurity E are essential for developing and validating analytical methods. clearsynth.comveeprho.comjparonline.com
Quality ControlUsed in QC to ensure Impurity E levels are within acceptable limits during manufacturing. clearsynth.comveeprho.comsynzeal.com
Stability StudiesMonitors the formation of Impurity E as a degradation product over time. cuni.cznih.gov

Academic Research Contributions to Impurity Science and this compound

Academic research plays a significant role in advancing the understanding of impurity science, including the formation, identification, and control of impurities in pharmaceutical products. While research specifically focused on this compound is limited, broader studies on dexpanthenol and its related substances provide valuable insights.

Research has focused on developing and validating analytical methods, primarily HPLC, for the simultaneous determination of dexpanthenol and its impurities in various formulations. jparonline.comoup.comnih.gov These methods are crucial for routine quality control and stability testing. jparonline.com For instance, a study by Parag & Animesh (2020) developed a combined RP-HPLC methodology for the determination of dexpanthenol and its impurities in topical formulations, demonstrating the importance of robust analytical techniques. jparonline.com

Forced degradation studies are a key component of academic and industrial research, helping to identify potential degradation products that may arise under various stress conditions such as acid and base hydrolysis, oxidation, and thermal stress. nih.govoup.com These studies are instrumental in understanding the degradation pathways of dexpanthenol and can help in the characterization of impurities like Impurity E.

Furthermore, research into the synthesis of dexpanthenol can shed light on the potential sources of impurities. The manufacturing process itself can introduce impurities, and understanding these pathways is essential for developing effective control strategies. guinama.com

While direct academic publications on this compound are not abundant, the collective body of research on dexpanthenol analysis, stability, and synthesis provides the foundational knowledge necessary for its control. The development of sensitive and specific analytical methods remains a key area of research to ensure the quality and safety of dexpanthenol-containing products.

Future Research Directions and Advanced Perspectives on Dexpanthenol Impurity E

Emerging Technologies for Impurity Analysis and Characterization

The landscape of pharmaceutical impurity analysis is continuously advancing, moving towards technologies that offer greater sensitivity, speed, and structural elucidation capabilities. For an impurity like Dexpanthenol (B1670349) impurity E, future research will likely incorporate several emerging analytical technologies to enhance its detection and characterization far beyond current compendial methods. apacsci.combiomedres.us

Innovations such as High-Resolution Mass Spectrometry (HRMS) are poised to play a significant role. apacsci.com Techniques like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide exceptional mass accuracy and resolution, enabling the confident identification and quantification of Impurity E even at trace levels within complex sample matrices. kbibiopharma.com Another promising area is Supercritical Fluid Chromatography (SFC), which uses supercritical CO2 as a primary mobile phase. apacsci.com SFC offers faster separations and is considered a greener alternative to traditional liquid chromatography, making it a suitable candidate for developing new, efficient methods for Impurity E analysis. apacsci.combiomedres.us Furthermore, advancements in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), offer a direct method for quantifying Impurity E without the need for a specific reference standard of the impurity itself, providing a powerful tool for primary quantification. labmanager.com

The integration of automation and Artificial Intelligence (AI) will also revolutionize impurity analysis. apacsci.comijpsjournal.com Automated systems can perform high-throughput screening of Dexpanthenol samples, while AI and Machine Learning (ML) algorithms can analyze complex datasets to identify trends, predict the presence of impurities, and even suggest optimal analytical conditions, thereby increasing efficiency and reducing the potential for human error. apacsci.comjopir.in

Table 1: Emerging Analytical Technologies for Dexpanthenol Impurity E

TechnologyPrinciplePotential Application for this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements (e.g., Orbitrap, Q-TOF).Unambiguous identification and structural confirmation of Impurity E; detection of new, unknown degradation products. kbibiopharma.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase for separation.Fast, efficient, and green separation of Impurity E from Dexpanthenol and other impurities. apacsci.com
Quantitative NMR (qNMR) Measures the molar concentration of a substance by comparing its NMR signal intensity to that of a certified reference standard.Absolute quantification of Impurity E without requiring an isolated standard of the impurity. labmanager.com
Automation & Artificial Intelligence (AI) Robotics for sample handling and AI/ML for data analysis and method optimization.High-throughput screening of stability samples; predictive analysis of impurity formation. apacsci.comjopir.in

Advanced Spectroscopic and Chromatographic Coupling Techniques

The coupling of separation and spectroscopic techniques, known as hyphenation, provides a powerful, multi-dimensional approach to impurity profiling. ajrconline.org For this compound, the future lies in leveraging advanced hyphenated systems to gain comprehensive structural and quantitative information from a single analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is already a staple in pharmaceutical analysis, but its future application for Impurity E will involve more sophisticated MS detectors, such as tandem MS (MS/MS) and HRMS. researchgate.netasiapharmaceutics.info LC-MS/MS can provide detailed structural information through controlled fragmentation of the Impurity E molecule, aiding in its unequivocal identification, especially in complex degradation profiles. researchgate.net

A more advanced hyphenation is the coupling of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy. ijfmr.com This technique allows for the physical separation of Impurity E from the drug substance and other impurities via HPLC, followed by its direct transfer into an NMR spectrometer for full structural elucidation. ijfmr.comijpsjournal.com This is particularly valuable for definitively characterizing unknown degradation products or process impurities without the need for time-consuming and often challenging preparative isolation.

The pinnacle of current hyphenation technology is the integrated LC-NMR-MS system. nih.gov This triple-hyphenated technique offers the separation power of LC with the parallel structural elucidation capabilities of both NMR and MS. scispace.com For future investigations into the stability of Dexpanthenol, an LC-NMR-MS platform could simultaneously separate Impurity E, provide its accurate mass and molecular formula from MS data, and deliver a complete structural fingerprint from NMR data, offering an unparalleled level of analytical detail. pharmtech.com

Table 2: Advanced Hyphenated Techniques for this compound Analysis

Hyphenated TechniqueComponentsBenefit for Impurity E Analysis
LC-MS/MS High-Performance Liquid Chromatography - Tandem Mass SpectrometryProvides molecular weight and structural fragments for definitive identification and quantification at very low levels. researchgate.net
LC-NMR High-Performance Liquid Chromatography - Nuclear Magnetic Resonance SpectroscopyOffers online separation and unambiguous structural elucidation without prior isolation of the impurity. ijfmr.com
GC-MS Gas Chromatography - Mass SpectrometrySuitable for identifying volatile impurities or degradation products that may be related to Impurity E's formation or degradation. nih.gov
LC-NMR-MS High-Performance Liquid Chromatography - Nuclear Magnetic Resonance - Mass SpectrometryThe ultimate analytical tool, providing separation, mass information, and complete structural data in a single integrated analysis. nih.govscispace.com

Predictive Modeling of Impurity Formation and Stability

A forward-looking approach to impurity control involves not just detecting existing impurities but predicting their formation. Predictive modeling and in-silico tools represent a significant future research direction for understanding the stability of Dexpanthenol and the formation pathways of Impurity E. nih.gov

By utilizing software that leverages databases of known chemical reactions and degradation pathways (e.g., Pharma D3, Zeneth®), researchers can predict the likely degradation products of Dexpanthenol under various stress conditions (heat, light, humidity, oxidation). nih.govacs.org This predictive approach allows for the proactive development of analytical methods targeted at potential impurities like Impurity E, even before they are observed in stability studies.

Furthermore, computational chemistry, using techniques like Density Functional Theory (DFT), can be employed to model the reaction kinetics and thermodynamics of Impurity E formation. 3ds.com By calculating parameters such as bond dissociation energies, it's possible to identify the most likely degradation pathways and understand the factors that accelerate or prevent the formation of this impurity. 3ds.com

Table 3: Predictive Modeling Approaches for this compound

Modeling ApproachDescriptionApplication to Impurity E
Degradation Pathway Prediction Software In-silico tools that use known chemical reactions to predict potential degradants. nih.govProactively identify the potential for Impurity E formation under various stress conditions, guiding analytical method development.
Computational Chemistry (e.g., DFT) Quantum mechanical modeling to calculate reaction energies and transition states. 3ds.comElucidate the mechanistic pathway of Impurity E formation, identifying critical chemical bonds and reactive sites in the Dexpanthenol molecule.
AI/Machine Learning Models Algorithms trained on historical stability data to predict future outcomes. jopir.inForecast the rate of Impurity E formation in new formulations or under different storage conditions, optimizing stability study designs.

Green Analytical Chemistry Approaches for Impurity E Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. nrigroupindia.comresearchgate.net Future research into the analysis of this compound will undoubtedly focus on developing methods that are not only scientifically sound but also environmentally sustainable.

A primary goal of GAC is the reduction or replacement of hazardous organic solvents commonly used in chromatography. greenpharmacy.info For the HPLC analysis of Impurity E, this involves exploring the use of greener solvents like ethanol (B145695) or isopropanol, or employing solvent-free techniques. researchgate.net The development of methods using advanced chromatographic techniques like SFC, which primarily uses compressed CO2, aligns perfectly with GAC principles. apacsci.com

Miniaturization is another key aspect of GAC. greenpharmacy.info Transitioning analytical methods for Impurity E from traditional HPLC to Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce solvent consumption and waste generation due to the use of shorter columns with smaller particle sizes and lower flow rates. biomedres.us

Methodological approaches can also be made greener. This includes developing direct analysis techniques that require minimal sample preparation, thereby reducing the use of reagents and solvents. researchgate.net Furthermore, applying Quality by Design (QbD) principles to method development can lead to more robust and efficient analytical procedures, which inherently reduces the need for re-analysis and the associated waste. japsonline.com The entire lifecycle of the analytical method, from solvent selection to waste disposal, will be considered to ensure a minimal ecological footprint.

Table 4: Green Analytical Chemistry (GAC) Strategies for Impurity E Analysis

GAC StrategyDescriptionImplementation for Impurity E Analysis
Safer Solvents and Reagents Replacing toxic and hazardous chemicals with more benign alternatives. greenpharmacy.infoDeveloping an HPLC method for Impurity E that uses ethanol or other green solvents instead of acetonitrile (B52724) or methanol (B129727).
Miniaturization Reducing the scale of the analysis to consume less sample, solvent, and energy. greenpharmacy.infoTransferring the existing HPLC method to a UHPLC platform to decrease solvent usage and analysis time.
Waste Reduction Implementing procedures to minimize the volume and toxicity of waste generated. researchgate.netOptimizing chromatographic conditions to reduce run times and solvent consumption per analysis.
Energy Efficiency Designing methods that consume less energy. greenpharmacy.infoUtilizing modern, energy-efficient instrumentation and developing methods that can be run at ambient temperature.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Dexpanthenol Impurity E in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is widely used for impurity profiling due to its reproducibility and sensitivity . For structural confirmation, advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. Validation parameters such as specificity, linearity, and accuracy must adhere to International Council for Harmonisation (ICH) guidelines . For example, LC-MS/MS can differentiate Impurity E from structurally similar degradation products by analyzing fragmentation patterns .

Q. How can researchers establish detection limits for trace-level impurities like this compound in complex matrices?

  • Methodological Answer : Detection limits should be determined using signal-to-noise ratios (S/N ≥ 3 for limit of detection, S/N ≥ 10 for limit of quantification) and validated through spiked recovery experiments. Matrix effects (e.g., interference from excipients) must be evaluated by comparing calibration curves in pure solvent versus sample matrices . Elemental impurities analysis, as per USP guidelines, requires inductively coupled plasma mass spectrometry (ICP-MS) for trace metal quantification, with validation of recovery rates and precision .

Q. What sample preparation strategies minimize interference from Dexpanthenol’s active pharmaceutical ingredient (API) during impurity isolation?

  • Methodological Answer : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges effectively separates polar impurities like this compound from non-polar API components . For impurities co-eluting with the API, derivatization (e.g., silylation for GC-MS analysis) enhances chromatographic resolution. Stability-indicating methods, such as stress testing under acidic/alkaline conditions, help identify degradation pathways and isolate impurities .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity quantification across studies?

  • Methodological Answer : Discrepancies often arise from variations in instrumentation (e.g., column chemistry in HPLC) or sample preparation. Cross-validation using orthogonal methods (e.g., comparing HPLC-UV with LC-MS/MS results) ensures accuracy . Statistical tools like Bland-Altman plots or Deming regression can assess systematic biases between datasets . For elemental impurities, harmonizing protocols with USP Chapter ⟨232⟩ ensures consistency in trace metal analysis .

Q. What strategies optimize the sensitivity of impurity profiling methods for low-abundance compounds like this compound?

  • Methodological Answer : Pre-concentration techniques, such as lyophilization or solid-phase microextraction (SPME), enhance sensitivity for trace impurities . For MS-based detection, optimizing ionization parameters (e.g., electrospray ionization voltage) and using high-resolution mass spectrometry (HRMS) improves signal specificity. Method robustness can be tested via factorial design experiments, varying parameters like pH and flow rate to identify critical factors .

Q. How should toxicological thresholds for impurities be determined in preclinical studies?

  • Methodological Answer : Thresholds are guided by ICH Q3A/B, which stipulates reporting thresholds (0.05%–0.1%) based on daily API intake . For genotoxic impurities, the "threshold of toxicological concern" (TTC) concept (e.g., ≤1.5 µg/day) applies, requiring Ames tests or in silico toxicity prediction tools (e.g., DEREK Nexus) . Dose-response studies in cell cultures or animal models validate safety margins for impurities exceeding thresholds .

Q. How can impurity analysis be integrated into studies on Dexpanthenol’s pharmacological efficacy?

  • Methodological Answer : Controlled impurity spiking experiments (e.g., adding Impurity E to Dexpanthenol formulations) assess its impact on drug stability and bioactivity. In vitro assays (e.g., epithelial cell proliferation tests) quantify functional interference . Multivariate analysis (e.g., partial least squares regression) correlates impurity levels with efficacy endpoints, isolating confounding variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.